molecular formula C11H9NO3 B1368089 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 130064-09-4

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No.: B1368089
CAS No.: 130064-09-4
M. Wt: 203.19 g/mol
InChI Key: YZLHMOMDUOBOBJ-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with a methyl group at the 6-position, a keto group at the 4-position, and a carboxylic acid group at the 2-position. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Biochemical Analysis

Biochemical Properties

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, influencing their activity and stability . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying metabolic processes and developing enzyme-targeted therapies.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production. These effects highlight the compound’s potential in studying cellular responses and developing therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It binds to specific sites on enzymes and proteins, leading to changes in their conformation and activity . This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions underpin the compound’s effects on cellular processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider . It has been observed that this compound can undergo degradation under certain conditions, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s behavior in experimental settings and its potential long-term impacts.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . High doses can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes . For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, and oxidative phosphorylation. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. Studying these metabolic pathways provides insights into the compound’s role in cellular energy production and metabolic regulation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function . This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm, mitochondria, or nucleus. The distribution of this compound within tissues can also vary, depending on factors such as tissue type and blood flow. Understanding its transport and distribution is essential for elucidating its mechanisms of action and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function . This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be found in the nucleus, where it can interact with transcription factors and regulate gene expression. Understanding its subcellular localization provides insights into its specific roles in cellular processes and potential therapeutic targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate anthranilic acid derivative with a suitable carbonyl compound. For example, the reaction of 4,5-dimethoxyanthranilic acid with methyl malonyl chloride in the presence of triethylamine can yield the desired quinoline derivative . Another method involves the use of monoethyl malonate and N,N’-dicyclohexylcarbodiimide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a suitable form for various applications .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, such as hydroxyquinolines, alkylated quinolines, and halogenated quinolines .

Scientific Research Applications

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-methyl-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-8-7(4-6)10(13)5-9(12-8)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLHMOMDUOBOBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701252271
Record name 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35975-55-4, 130064-09-4
Record name 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35975-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-6-methyl-2-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701252271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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